molecular formula C10H14FNO B1400721 [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine CAS No. 1096895-45-2

[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine

Cat. No.: B1400721
CAS No.: 1096895-45-2
M. Wt: 183.22 g/mol
InChI Key: OSKQVPTZOOGJRZ-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine: is an organic compound that belongs to the class of aromatic amines It features a fluorine atom, a propan-2-yloxy group, and a methanamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde.

    Etherification: The hydroxyl group is converted to a propan-2-yloxy group using isopropyl bromide in the presence of a base such as potassium carbonate.

    Reduction: The aldehyde group is reduced to a methanamine group using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the fluorine or methanamine positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: The compound can bind to specific receptors, making it useful in receptor studies.

Medicine:

    Drug Development:

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Polymer Modification: Incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets. The fluorine atom and the propan-2-yloxy group enhance its binding affinity to certain enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • [5-Fluoro-2-(methoxy)phenyl]methanamine
  • [5-Fluoro-2-(ethoxy)phenyl]methanamine
  • [5-Fluoro-2-(butoxy)phenyl]methanamine

Comparison:

  • Binding Affinity: The propan-2-yloxy group in [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine may provide better binding affinity compared to methoxy or ethoxy derivatives.
  • Reactivity: The presence of the propan-2-yloxy group can influence the compound’s reactivity in substitution and reduction reactions.
  • Applications: While similar compounds may have overlapping applications, this compound’s unique structure may offer distinct advantages in specific research or industrial applications.

Properties

IUPAC Name

(5-fluoro-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKQVPTZOOGJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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